molecular formula C53H62N10O14S2 B1208189 Antineoplastic-D630679 CAS No. 120796-23-8

Antineoplastic-D630679

Cat. No.: B1208189
CAS No.: 120796-23-8
M. Wt: 1127.3 g/mol
InChI Key: HBQDLHJADJTNRK-UHFFFAOYSA-N
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Description

Antineoplastic-D630679 is a compound used in the treatment of various cancers. It belongs to the class of antineoplastic agents, which are designed to inhibit the growth and spread of malignant cells. These compounds are crucial in chemotherapy regimens and have been extensively studied for their efficacy and safety in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antineoplastic-D630679 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antineoplastic activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This involves the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency of each step. Advanced purification methods, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Antineoplastic-D630679 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors that influence the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .

Scientific Research Applications

Antineoplastic-D630679 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Antineoplastic-D630679 involves the inhibition of DNA synthesis and cell division. It targets specific enzymes and pathways that are essential for the replication of cancer cells. By binding to these molecular targets, the compound disrupts the normal function of the cells, leading to apoptosis or programmed cell death. This selective targeting helps to minimize damage to healthy cells and reduce side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antineoplastic-D630679 is unique in its specific mechanism of action and its ability to target multiple pathways involved in cancer cell proliferation. Unlike some other antineoplastic agents, it has shown a higher efficacy in certain cancer types and a better safety profile, making it a valuable addition to chemotherapy regimens .

Properties

InChI

InChI=1S/C53H62N10O14S2/c1-25-20-52(25)50(74)76-22-34(59-44(69)39-37(65)19-30-15-11-13-17-32(30)57-39)42(67)55-28(4)46(71)61(6)40-48(73)63(8)53(21-26(53)2)51(75)77-23-33(58-43(68)38-36(64)18-29-14-10-12-16-31(29)56-38)41(66)54-27(3)45(70)60(5)35(47(72)62(52)7)24-79-49(40)78-9/h10-19,25-28,33-35,40,49,64-65H,20-24H2,1-9H3,(H,54,66)(H,55,67)(H,58,68)(H,59,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQDLHJADJTNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3C(SCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)SC)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H62N10O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1127.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120796-23-8
Record name UK 63598
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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